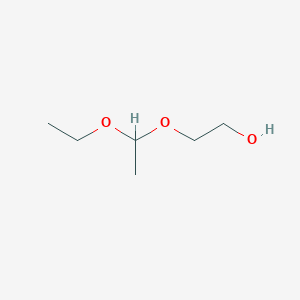![molecular formula C5H7F3O2S B14467644 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one CAS No. 66167-90-6](/img/structure/B14467644.png)
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one is a fluorinated organic compound with a unique structure that includes both trifluoromethyl and hydroxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one typically involves the reaction of trifluoroacetone with a suitable thiol compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiol to the carbonyl group of the trifluoroacetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The hydroxyethyl group can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.
3-Bromo-1,1,1-trifluoro-2-propanol: Another fluorinated compound with a bromine substituent.
1,1,1-Trifluoro-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol: A more complex fluorinated compound with additional functional groups.
Uniqueness
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one is unique due to the presence of both trifluoromethyl and hydroxyethyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
66167-90-6 |
|---|---|
Formule moléculaire |
C5H7F3O2S |
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-(2-hydroxyethylsulfanyl)propan-2-one |
InChI |
InChI=1S/C5H7F3O2S/c6-5(7,8)4(10)3-11-2-1-9/h9H,1-3H2 |
Clé InChI |
FCSBTBASSIMKFC-UHFFFAOYSA-N |
SMILES canonique |
C(CSCC(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



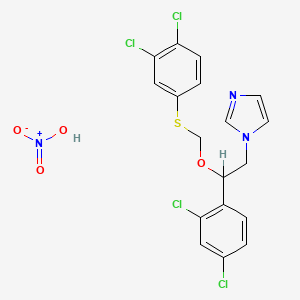
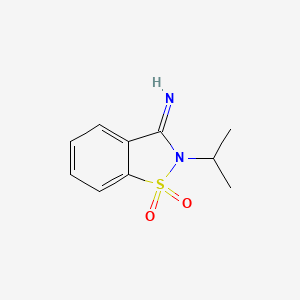
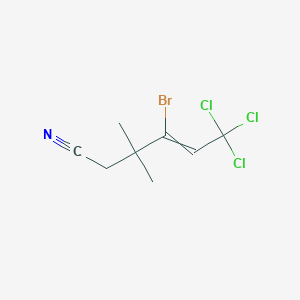


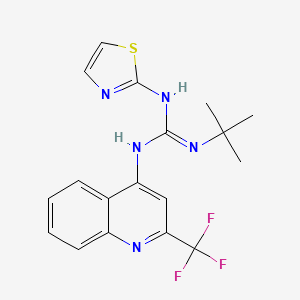

![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)

![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)

